![molecular formula C24H25N5O2 B2473036 2-imino-10-methyl-N-(4-methylbenzyl)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide CAS No. 614747-57-8](/img/structure/B2473036.png)

2-imino-10-methyl-N-(4-methylbenzyl)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

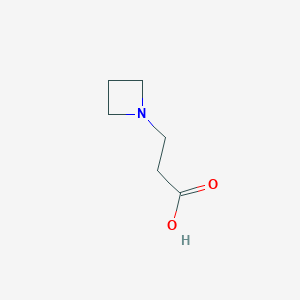

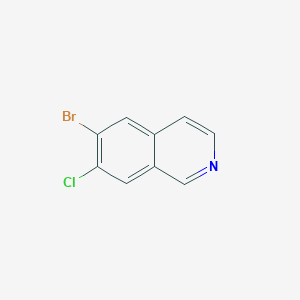

The compound “2-imino-10-methyl-N-(4-methylbenzyl)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide” is a chemical compound with the linear formula C23H23N5O2 . It is a member of the pyrimidine class of compounds, which are characterized by a six-membered ring with two nitrogen atoms and four carbon atoms .

Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula C23H23N5O2 . It is a complex structure that includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Aplicaciones Científicas De Investigación

Phosphodiesterase 5 Inhibition

One notable application of pyrimidine derivatives is as phosphodiesterase 5 (PDE5) inhibitors. The research by Sakamoto et al. (2014) focuses on the development of novel pyrimidine-5-carboxamide derivatives as potent and highly selective PDE5 inhibitors. Avanafil, a compound from this category, showed a potent relaxant effect on isolated rabbit cavernosum, demonstrating its potential in erectile dysfunction treatment (Sakamoto et al., 2014).

Anti-Inflammatory and Analgesic Agents

Pyrimidine derivatives have also been explored for their anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating significant COX-1/COX-2 inhibition and analgesic activity (Abu‐Hashem et al., 2020). Similarly, Ukrainets et al. (2015) explored the analgesic properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, recommending them for further research as potential new analgesics (Ukrainets et al., 2015).

DNA Binding and Recognition

Research by Wade et al. (1992) and Swalley et al. (1996) demonstrates the application of pyrimidine derivatives in DNA binding and recognition. The designed peptides in these studies show specific binding to DNA sequences, indicating potential in gene regulation and molecular biology studies (Wade et al., 1992); (Swalley et al., 1996).

Cytotoxicity and Antitumor Activity

Pyrimidine derivatives have been investigated for their cytotoxicity and potential antitumor activity. Hassan et al. (2014) synthesized 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which showed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells (Hassan et al., 2014).

Antimicrobial and Anticancer Evaluation

Verma and Verma (2022) synthesized novel derivatives of pyrimidine clubbed with thiazolidinone and evaluated them for antimicrobial and anticancer activity, demonstrating promising results against microbial strains and HeLa Cervical cancer cell Line (Verma & Verma, 2022).

Propiedades

IUPAC Name |

6-imino-11-methyl-N-[(4-methylphenyl)methyl]-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5O2/c1-4-11-28-20(25)18(23(30)26-14-17-9-7-15(2)8-10-17)13-19-22(28)27-21-16(3)6-5-12-29(21)24(19)31/h5-10,12-13,25H,4,11,14H2,1-3H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGLSENKQTUUKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C1=N)C(=O)NCC3=CC=C(C=C3)C)C(=O)N4C=CC=C(C4=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-imino-10-methyl-N-(4-methylbenzyl)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide](/img/structure/B2472955.png)

![Ethyl 6-acetyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2472957.png)

![2-ethoxy-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2472960.png)

![7-(tert-butyl)-3-(3,4-dichlorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2472962.png)

![4-fluoro-N-[2-[6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2472966.png)

![Ethyl 4-((4-((4,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2472967.png)

![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2472974.png)